molecular formula C22H13F6NO3 B8201612 (S)-ErSO

(S)-ErSO

Cat. No. B8201612
M. Wt: 453.3 g/mol
InChI Key: ZFSRXAHDJSCEDS-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-ErSO is a useful research compound. Its molecular formula is C22H13F6NO3 and its molecular weight is 453.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-ErSO suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-ErSO including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • 3D Modeling and Simulation : ERSO combines photogrammetric, computer graphics, and computer vision knowledge to generate three-dimensional models from images. This application is significant in scientific research for creating accurate 3D representations of real objects (Diener et al., 1998).

  • Cancer Treatment : One study highlights ErSO's role in activating the unfolded protein response, leading to the selective necrosis of estrogen receptor-positive breast cancer cell lines and complete regression of breast cancer xenografts in mice (Boudreau et al., 2021).

  • Rubber and Plastic Industry : ErSO serves as a less leachable and low volatility plasticizer for acrylonitrile butadiene rubber, improving abrasion resistance and maintaining tensile and tear strengths (Joseph et al., 2003). It also acts as a secondary plasticiser and heat stabiliser for PVC in combination with dioctyl phthalate (DOP) (Joseph et al., 2004), and enhances the thermal stability of PVC (Egbuchunam et al., 2007).

  • Material Systems and Devices : ErSO is used in intelligent material systems, controllable devices, and adaptive structures, especially in the context of electrorheological (ER) materials (Coulter et al., 1993).

  • Research and Development Scheduling : ERSOFS is known for generating high-quality schedules and providing fast, smooth adjustments to cope with high production uncertainties in R&D semiconductor fabrication (Liao et al., 1996).

  • Public Health Research : Embedded research (ER) involving ErSO strengthens the integration of evidence into public health practice, fostering co-produced solutions (Cheetham et al., 2018).

  • University-Industry Research Collaboration : The NSF engineering research centers (ERC) program, which includes projects involving ErSO, marks a transition from department-based science to a center-based model encouraging collaboration with industry and across academic disciplines (Bozeman & Boardman, 2004).

  • Energy Innovations and Environmental Impact : Research involving ErSO contributes to reducing energy intensity and environmental pollution, particularly in OECD countries (Álvarez-Herranz et al., 2017).

  • Organizational Innovation and Industrial Development : ERSO/ITRI's organizational innovation inspired "Innovative Spirit" and "Technopreneurship" in Taiwan's industrial development (Lo et al., 2005).

properties

IUPAC Name

(3S)-3-(4-hydroxyphenyl)-3-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13F6NO3/c23-21(24,25)17-3-1-2-16-18(17)29-19(31)20(16,12-4-8-14(30)9-5-12)13-6-10-15(11-7-13)32-22(26,27)28/h1-11,30H,(H,29,31)/t20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFSRXAHDJSCEDS-FQEVSTJZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(F)(F)F)NC(=O)C2(C3=CC=C(C=C3)O)C4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)C(F)(F)F)NC(=O)[C@@]2(C3=CC=C(C=C3)O)C4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13F6NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-ErSO

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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